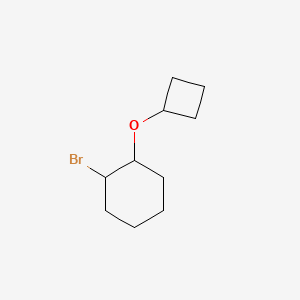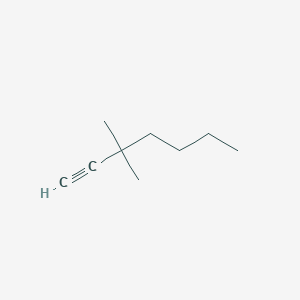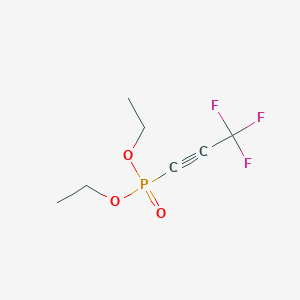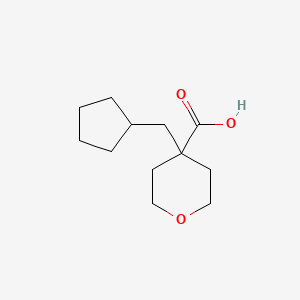
2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or imidazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound serves as a building block in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular pathways, influencing signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride: This compound shares the imidazole ring structure but differs in its functional groups and overall reactivity.
Dihydrobenzimidazolones: These compounds also contain an imidazole ring and are studied for their therapeutic potential, particularly in cancer treatment.
Uniqueness
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
2-amino-2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8-13-4-5-14(8)6-10(3,12)9(11)15/h4-5,7H,6,12H2,1-3H3,(H2,11,15) |
InChI 键 |
OVGMAAJHLYSFSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CN1CC(C)(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)



![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)






